molecular formula C16H24BNO4 B1412238 (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid CAS No. 1704073-41-5

(4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid

Cat. No.: B1412238
CAS No.: 1704073-41-5
M. Wt: 305.2 g/mol
InChI Key: ATPOSDMGDPGCPN-UHFFFAOYSA-N
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Description

(4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected cyclopropylaminoethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid typically involves multiple steps:

  • Formation of the Aminoethyl Intermediate: : The initial step involves the synthesis of the aminoethyl intermediate. This can be achieved by reacting cyclopropylamine with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to protect the amine group.

  • Coupling with Phenylboronic Acid: : The protected aminoethyl intermediate is then coupled with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4 in an organic solvent such as toluene or DMF.

  • Deprotection: : The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling reaction, which allows for better control over reaction conditions and improved yields. Additionally, the use of automated systems for the protection and deprotection steps ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid undergoes several types of chemical reactions:

  • Suzuki-Miyaura Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves the use of a palladium catalyst and a base in an organic solvent.

  • Oxidation: : The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.

  • Substitution: : The aminoethyl group can undergo nucleophilic substitution reactions, where the Boc protecting group is removed, and the resulting amine can react with various electrophiles.

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

    Bases: K2CO3, NaOH

    Solvents: Toluene, DMF, THF

    Oxidizing Agents: H2O2, NaBO3

    Deprotecting Agents: TFA, HCl

Major Products

    Phenylboronic Acid Derivatives: Resulting from Suzuki-Miyaura coupling reactions.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Amines: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid is widely used as a reagent in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science.

Biology

In biological research, this compound is used in the development of boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors.

Medicine

In medicine, boronic acid derivatives are explored for their potential as anticancer agents. The ability of boronic acids to form reversible covalent bonds with biological targets makes them promising candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in facilitating carbon-carbon bond formation is crucial in the synthesis of these materials.

Mechanism of Action

The mechanism by which (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid exerts its effects involves the formation of covalent bonds with target molecules. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. In biological systems, the boronic acid group can form reversible covalent bonds with enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the aminoethyl and Boc protecting groups, making it less versatile in certain synthetic applications.

    4-Bromophenylboronic Acid: Used as a precursor in the synthesis of (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid.

    Cyclopropylboronic Acid: Contains a cyclopropyl group but lacks the phenyl and aminoethyl groups.

Uniqueness

This compound is unique due to its multifunctional structure, which allows it to participate in a wide range of chemical reactions. The presence of the Boc-protected aminoethyl group provides additional synthetic flexibility, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

[4-[1-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-11(12-5-7-13(8-6-12)17(20)21)18(14-9-10-14)15(19)22-16(2,3)4/h5-8,11,14,20-21H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPOSDMGDPGCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N(C2CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126261
Record name Carbamic acid, N-[1-(4-boronophenyl)ethyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704073-41-5
Record name Carbamic acid, N-[1-(4-boronophenyl)ethyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(4-boronophenyl)ethyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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